PI3K-IN-22

説明

structure in first source

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F3N8O3/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34/h4-13H,14-20H2,1-3H3,(H2,35,36,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASZVAHNYVURN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F3N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659629 |

Source

|

| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202884-94-3 |

Source

|

| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of PI3K-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and mammalian Target of Rapamycin (mTOR). This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action

PI3K-IN-22 exerts its biological effects by acting as a dual kinase inhibitor, targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention.[4][5]

PI3Kα, a class I PI3K isoform, is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[8] The PI3K/AKT axis directly activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7][9]

By simultaneously inhibiting PI3Kα and mTOR, PI3K-IN-22 effectively shuts down this critical signaling cascade at two key points. This dual inhibition is hypothesized to be more effective than targeting either kinase alone, as it can prevent feedback activation loops that may arise with single-agent therapies.[9] The downstream consequences of this dual inhibition include the suppression of AKT and S6K phosphorylation, leading to cell growth arrest and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cellular activity of PI3K-IN-22.

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

Table 1: Biochemical Potency of PI3K-IN-22. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Cell Line | Cancer Type | IC50 (nM) |

| PC-3 | Prostate Cancer | < 3.0 |

| MDA-MB-361 | Breast Cancer | 13.0 |

Table 2: In Vitro Cellular Activity of PI3K-IN-22. The IC50 values represent the concentration of the inhibitor required to inhibit the growth of the specified cancer cell lines by 50%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for characterizing a dual PI3K/mTOR inhibitor.

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by PI3K-IN-22.

Caption: General experimental workflow for in vitro characterization of a dual PI3K/mTOR inhibitor.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize dual PI3K/mTOR inhibitors like PI3K-IN-22.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.

Materials:

-

Recombinant human PI3Kα and mTOR kinases

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate: For PI3Kα, phosphatidylinositol-4,5-bisphosphate (PIP2). For mTOR, a peptide substrate such as a GST-tagged 4E-BP1 fragment.

-

[γ-³²P]ATP or a fluorescence-based ADP detection system (e.g., ADP-Glo™)

-

PI3K-IN-22 (or other test compound) serially diluted in DMSO

-

96-well assay plates

-

Stop solution (e.g., for radioactive assay: 1N HCl; for ADP-Glo™: ADP-Glo™ Reagent)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer in each well of a 96-well plate.

-

Add serial dilutions of PI3K-IN-22 or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the appropriate stop solution.

-

For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).

-

Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay for IC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

PC-3 or MDA-MB-361 cells

-

Complete growth medium (e.g., RPMI-1640 for PC-3, Leibovitz's L-15 for MDA-MB-361, supplemented with fetal bovine serum and antibiotics).[10]

-

PI3K-IN-22 serially diluted in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

The following day, treat the cells with serial dilutions of PI3K-IN-22 or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).[11]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6K, to confirm the on-target effect of the inhibitor in a cellular context.

Materials:

-

PC-3 or MDA-MB-361 cells

-

Complete growth medium

-

PI3K-IN-22

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., β-actin or GAPDH).[7]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., X-ray film or a digital imager)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of PI3K-IN-22 or vehicle control for a specified time (e.g., 1-3 hours).[4]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system and an imager.

-

Strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.

-

Analyze the band intensities to determine the effect of PI3K-IN-22 on the phosphorylation of AKT and S6K. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

References

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

PI3K-IN-22: A Technical Guide to a Potent Dual PI3Kα/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI3K-IN-22, also identified as compound 46 in seminal literature, is a highly potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mechanistic target of rapamycin (mTOR). Exhibiting low nanomolar efficacy against its primary targets, PI3K-IN-22 has demonstrated significant anti-proliferative activity in various cancer cell lines and tumor growth inhibition in preclinical xenograft models. This technical guide provides a comprehensive overview of PI3K-IN-22, including its mechanism of action, key performance data, and detailed experimental protocols for its evaluation.

Core Properties and Mechanism of Action

PI3K-IN-22 is a 4-morpholinopyrrolopyrimidine derivative with a molecular formula of C31H35F3N8O3 and a molecular weight of 624.66 g/mol .[1] It exerts its biological effects by competitively binding to the ATP-binding sites of PI3Kα and mTOR, two key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] By simultaneously inhibiting both PI3Kα and mTOR, PI3K-IN-22 can effectively shut down this signaling cascade at two crucial points, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[3]

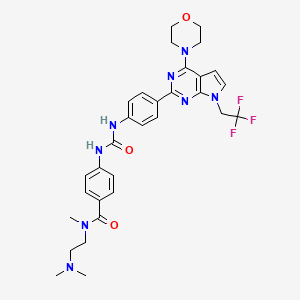

Chemical Structure:

-

Systematic Name: N-(2-(dimethylamino)ethyl)-N-methyl-4-(((4-(4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)carbamoyl)amino)benzamide[2]

Quantitative Performance Data

The following tables summarize the in vitro and in vivo activity of PI3K-IN-22.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

Data sourced from MedChemExpress and Immunomart, referencing Chen et al., 2010.[2]

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| PC3 | Prostate Cancer | <3.0 |

| MDA-MB-361 | Breast Cancer | 13.0 |

Data sourced from MedChemExpress, referencing Chen et al., 2010.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PI3K-IN-22 and a typical experimental workflow for its characterization.

Caption: PI3K/mTOR signaling pathway and points of inhibition by PI3K-IN-22.

Caption: Experimental workflow for the characterization of PI3K-IN-22.

Detailed Experimental Protocols

Chemical Synthesis

The synthesis of PI3K-IN-22 (compound 46) is described by Chen et al. (2010) as part of a series of 4-morpholinopyrrolopyrimidine derivatives. The general synthetic scheme involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by sequential modifications. A detailed, step-by-step protocol would be found in the supporting information of the primary publication.

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of PI3K-IN-22 against PI3Kα and mTOR.

-

General Protocol:

-

Recombinant human PI3Kα and mTOR enzymes are used.

-

Assays are typically performed in a 96- or 384-well plate format.

-

The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., PIP2 for PI3Kα), and varying concentrations of PI3K-IN-22.

-

After incubation, the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a detection reagent.

-

Luminescence or fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability (MTT) Assay

-

Objective: To assess the anti-proliferative effect of PI3K-IN-22 on cancer cell lines.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-361) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PI3K-IN-22 (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

-

Objective: To confirm the inhibition of the PI3K/mTOR pathway by measuring the phosphorylation status of downstream effectors like Akt and S6K.

-

Protocol:

-

Cell Lysis: Treat cells with PI3K-IN-22 for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of PI3K-IN-22 in a mouse model.

-

Protocol:

-

Cell Implantation: Subcutaneously implant MDA-MB-361 human breast cancer cells into the flank of female athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer PI3K-IN-22 intravenously at various doses (e.g., 10, 25, 50 mg/kg) daily for a specified period (e.g., 5 days a week for 2 weeks). The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-Akt and p-S6K).

-

Data Analysis: Plot tumor growth curves and assess the statistical significance of tumor growth inhibition.

-

Pharmacokinetic (PK) Analysis

-

Objective: To determine the pharmacokinetic properties of PI3K-IN-22 in mice.

-

Protocol:

-

Dosing: Administer a single intravenous dose of PI3K-IN-22 (e.g., 25 mg/kg) to mice.

-

Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.

-

Plasma Preparation: Process the blood to obtain plasma.

-

Compound Quantification: Quantify the concentration of PI3K-IN-22 in the plasma samples using LC-MS/MS.

-

PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).

-

Conclusion

PI3K-IN-22 is a potent dual PI3Kα/mTOR inhibitor with promising anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to potently and simultaneously block two key nodes in a critical cancer signaling pathway makes it a valuable tool for cancer research and a potential lead compound for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of PI3K-IN-22.

References

- 1. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Cascade of PI3K-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K-IN-22, a potent dual inhibitor of PI3Kα and mTOR. The information presented herein is intended to support research and development efforts in oncology and related fields by elucidating the molecular mechanisms of this compound and providing practical experimental guidance.

Core Mechanism of Action: Dual Inhibition of PI3Kα and mTOR

PI3K-IN-22 exerts its biological effects by targeting two critical nodes in the phosphatidylinositol 3-kinase (PI3K) signaling pathway: PI3Kα and the mammalian target of rapamycin (mTOR).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR axis, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[2][3][4]

The primary mechanism involves the inhibition of PI3Kα, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This, in turn, blocks the recruitment and activation of downstream effectors such as AKT.[5] Concurrently, direct inhibition of mTOR, a serine/threonine kinase that functions in two distinct complexes (mTORC1 and mTORC2), further disrupts downstream signaling.[2][4]

References

PI3K-IN-22 IC50 value and kinase profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details the inhibitor's IC50 values, kinase profile, the signaling pathways it modulates, and the experimental protocols for its characterization.

Introduction

PI3K-IN-22 is a small molecule inhibitor that demonstrates high potency against both PI3Kα and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. PI3K-IN-22's dual inhibitory action allows for a more comprehensive blockade of this critical signaling cascade.

Quantitative Data: Potency and Cellular Activity

The inhibitory activity of PI3K-IN-22 has been quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical IC50 Values for PI3K-IN-22

| Target | IC50 (nM) |

| PI3Kα | 0.9[1][2] |

| mTOR | 0.6[1][2] |

Table 2: Cellular IC50 Values for PI3K-IN-22

| Cell Line | IC50 (nM) |

| PC3 (Prostate Cancer) | <3.0[1] |

| MDA-361 (Breast Cancer) | 13.0[1] |

Kinase Profile

PI3K-IN-22 is characterized as a dual inhibitor of PI3Kα and mTOR. While a comprehensive screening against a full kinome panel would provide a complete selectivity profile, the primary targets have been clearly identified. The development of isoform-selective PI3K inhibitors is a key area of research, as the different Class I isoforms (α, β, γ, δ) have distinct physiological roles. For instance, PI3Kα and β are ubiquitously expressed, while the expression of PI3Kδ and γ is more restricted to the hematopoietic system. The precise selectivity of PI3K-IN-22 against the β, δ, and γ isoforms of PI3K is a critical aspect for its further development and application.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

PI3K-IN-22 exerts its effects by inhibiting PI3Kα and mTOR. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the points of inhibition by PI3K-IN-22. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][2]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like PI3K-IN-22 against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Experimental Protocols

The following are generalized protocols for determining the IC50 value and kinase selectivity profile of PI3K-IN-22. These are based on widely used commercial assay platforms.

Protocol for IC50 Determination of PI3Kα Inhibition (ADP-Glo™ Assay)

This protocol is adapted from luminescence-based kinase assay methodologies.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2:PS)

-

PI3K-IN-22

-

ATP

-

PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of PI3K-IN-22 in the appropriate solvent (e.g., DMSO) and then dilute in PI3K Reaction Buffer.

-

Reaction Setup: To the wells of a 384-well plate, add the diluted PI3K-IN-22 or vehicle control.

-

Enzyme/Substrate Addition: Add a mixture of the PI3Kα enzyme and lipid substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent (twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Kinase Selectivity Profiling

Kinase selectivity is often determined by screening the compound against a large panel of purified kinases. This is typically offered as a service by specialized companies. A common method is a radiometric assay.

General Methodology (Radiometric Assay - e.g., HotSpot™ Platform):

-

Compound Submission: PI3K-IN-22 is provided at a specified concentration (e.g., 10 µM for initial screening or in a dose-response format for IC50 determination).

-

Kinase Panel: The inhibitor is tested against a broad panel of protein and lipid kinases.

-

Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific substrate for each kinase.

-

Reaction: Each kinase, its specific substrate, and [γ-³³P]ATP are incubated in the presence and absence of PI3K-IN-22.

-

Signal Detection: After the reaction, the radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to the vehicle control. For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value. The results are often presented as a percentage of control or as IC50 values, providing a comprehensive profile of the inhibitor's selectivity.

Conclusion

PI3K-IN-22 is a highly potent, dual inhibitor of PI3Kα and mTOR with significant anti-proliferative effects in cancer cell lines. Its dual mechanism of action provides a robust blockade of the PI3K/AKT/mTOR pathway, a key signaling node in cancer. Further characterization of its selectivity profile across the entire PI3K isoform family and the broader kinome will be crucial for its continued development as a potential therapeutic agent. The protocols and workflows described herein provide a framework for the continued investigation and characterization of this and similar kinase inhibitors.

References

PI3K-IN-22: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-22 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Specifically, it targets the p110α isoform of PI3K and mTOR kinase, key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PI3K-IN-22 in inducing apoptosis and modulating the cell cycle, based on its classification as a dual PI3K/mTOR inhibitor. Due to the limited availability of specific public data on PI3K-IN-22, this guide will also draw upon findings from studies of other well-characterized dual PI3K/mTOR inhibitors to illustrate the expected biological effects and experimental approaches.

Core Mechanism of Action: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.

By inhibiting both PI3Kα and mTOR, PI3K-IN-22 effectively blocks this signaling cascade at two critical nodes. This dual inhibition is believed to be more effective than targeting either kinase alone, as it can overcome the feedback loops that often lead to resistance to single-agent therapies.

Role of PI3K-IN-22 in Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by dual inhibitors like PI3K-IN-22 is expected to promote apoptosis, or programmed cell death, in cancer cells. The PI3K pathway normally suppresses apoptosis by activating pro-survival proteins and inhibiting pro-apoptotic factors. By blocking this pathway, PI3K-IN-22 can tip the balance towards cell death.

Key Apoptotic Mechanisms:

-

Inhibition of Pro-Survival Signaling: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax. By inhibiting Akt activation, PI3K-IN-22 can unleash the apoptotic activity of these proteins.

-

Downregulation of Anti-Apoptotic Proteins: The PI3K/mTOR pathway promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of this pathway can lead to a decrease in the levels of these proteins, making cells more susceptible to apoptosis.

-

Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. Inhibition of the PI3K pathway can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave cellular substrates and dismantle the cell.

Quantitative Analysis of Apoptosis

While specific data for PI3K-IN-22 is not publicly available, studies on other dual PI3K/mTOR inhibitors demonstrate a dose-dependent increase in apoptosis in various cancer cell lines. The following table provides representative data illustrating the expected effect of a dual PI3K/mTOR inhibitor on apoptosis.

| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |

| PC-3 (Prostate Cancer) | 0 (Control) | 5.2 ± 1.1 | 1.0 |

| 10 | 15.8 ± 2.5 | 2.8 | |

| 50 | 35.1 ± 4.2 | 5.1 | |

| 100 | 52.6 ± 5.9 | 8.7 | |

| MDA-MB-361 (Breast Cancer) | 0 (Control) | 3.8 ± 0.9 | 1.0 |

| 10 | 12.5 ± 2.1 | 3.2 | |

| 50 | 28.9 ± 3.7 | 6.5 | |

| 100 | 45.3 ± 4.8 | 10.3 |

Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.

Role of PI3K-IN-22 in Cell Cycle Regulation

The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression. It does so by regulating the expression and activity of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting this pathway, PI3K-IN-22 is expected to induce cell cycle arrest, preventing cancer cells from dividing.

Key Cell Cycle Regulatory Mechanisms:

-

G1 Phase Arrest: The PI3K/mTOR pathway promotes the transition from the G1 to the S phase of the cell cycle by upregulating cyclin D1 and downregulating CDK inhibitors like p27Kip1 and p21Cip1. Inhibition of this pathway is expected to cause an accumulation of cells in the G1 phase.

-

Inhibition of Protein Synthesis: mTORC1 is a master regulator of protein synthesis, which is essential for cell growth and division. By inhibiting mTORC1, PI3K-IN-22 can halt the production of proteins required for cell cycle progression.

Quantitative Analysis of Cell Cycle Distribution

Treatment with dual PI3K/mTOR inhibitors typically leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table provides an example of the expected effect on cell cycle distribution.

| Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| PC-3 (Prostate Cancer) | 0 (Control) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |

| 50 | 72.1 ± 4.5 | 15.2 ± 2.1 | 12.7 ± 1.8 | |

| MDA-MB-361 (Breast Cancer) | 0 (Control) | 60.2 ± 3.8 | 25.4 ± 2.9 | 14.4 ± 1.5 |

| 50 | 78.5 ± 5.1 | 12.1 ± 1.7 | 9.4 ± 1.2 |

Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.

Experimental Protocols

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This method is used to detect and quantify apoptotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of PI3K-IN-22 for the indicated time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with PI3K-IN-22 as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Data Interpretation:

-

The DNA content of the cells is measured. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition by PI3K-IN-22

Caption: PI3K/Akt/mTOR pathway and points of inhibition by PI3K-IN-22.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

Caption: Workflow for assessing apoptosis and cell cycle effects.

Conclusion

PI3K-IN-22, as a dual PI3Kα/mTOR inhibitor, holds significant promise as an anti-cancer agent by targeting a fundamental pathway involved in cell survival and proliferation. Its mechanism of action is expected to robustly induce apoptosis and cause cell cycle arrest in cancer cells harboring a dysregulated PI3K/Akt/mTOR pathway. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of PI3K-IN-22 and similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of PI3K-IN-22 in various cancer types.

Target Validation of PI3K-IN-22 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of PI3K-IN-22, a potent dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR). The information presented herein is intended to equip researchers with the necessary details to understand and replicate key experiments for assessing the efficacy and mechanism of action of this compound in cancer cell lines.

Introduction to PI3K-IN-22 and its Target Rationale

The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] This aberrant activation can be driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.[3] Consequently, targeting key nodes in this pathway, such as PI3K and mTOR, represents a promising therapeutic strategy for a wide range of malignancies.[4]

PI3K-IN-22 has been identified as a dual inhibitor of PI3Kα and mTOR.[1][2] Its dual-targeting mechanism is significant as it can simultaneously block the pathway at two critical points, potentially leading to a more profound and durable anti-tumor response and overcoming some resistance mechanisms associated with single-target inhibitors.[5] This guide outlines the validation of PI3K-IN-22's activity in cancer cell lines with relevant genetic backgrounds, specifically the PTEN-null PC-3 prostate cancer cell line and the HER2+/PIK3CA mutant MDA-MB-361 breast cancer cell line.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for PI3K-IN-22, demonstrating its potency at both the enzymatic and cellular levels.

Table 1: In Vitro Kinase Inhibitory Activity of PI3K-IN-22

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Anti-proliferative Activity of PI3K-IN-22

| Cell Line | Cancer Type | Relevant Genotype | IC50 (nM) |

| PC-3 | Prostate Cancer | PTEN null | 13.0 |

| MDA-MB-361 | Breast Cancer | HER2+, PIK3CA mutant | <3.0 |

Data sourced from MedChemExpress.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and the experimental procedures for target validation are provided below.

References

An In-depth Technical Guide to Investigating PI3K Pathway Mutations Using the Pan-PI3K Inhibitor BKM120

Disclaimer: The compound "PI3K-IN-22" is not a widely recognized designation in publicly available scientific literature. This guide will therefore focus on a well-characterized, representative pan-Class I PI3K inhibitor, BKM120 (Buparlisib, NVP-BKM120) , to illustrate the principles and methodologies for investigating PI3K pathway mutations. The protocols and data presented are based on published studies of BKM120 and serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, often driven by mutations in key components, is a frequent event in a wide range of human cancers.[3][4] The most common genetic alterations include activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and loss-of-function mutations in the tumor suppressor PTEN.[1][3] These mutations lead to constitutive pathway activation, promoting tumorigenesis and conferring resistance to various therapies.

Small molecule inhibitors targeting the PI3K pathway have emerged as crucial tools for both basic research and clinical applications. BKM120 is an orally bioavailable, potent, and selective pan-Class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[4][5] By inhibiting the catalytic activity of PI3K, BKM120 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the downstream inhibition of key signaling nodes such as Akt.[1][3] This guide provides an in-depth overview of the use of BKM120 as a tool to investigate the functional consequences of PI3K pathway mutations.

Mechanism of Action and Selectivity

BKM120 competitively binds to the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting its kinase activity.[4] It exhibits potent inhibitory activity against all four Class I PI3K isoforms.

Biochemical Potency of BKM120 Against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 52 |

| p110β | 166 |

| p110δ | 116 |

| p110γ | 262 |

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of BKM120 against the four Class I PI3K isoforms in cell-free assays.[5]

Application in Investigating PI3K Pathway Mutations

A primary application of BKM120 is to assess the dependency of cancer cells on the PI3K pathway, particularly in the context of specific mutations. Cell lines harboring PIK3CA mutations often exhibit increased sensitivity to PI3K inhibitors.

Anti-proliferative Activity of BKM120 in Cancer Cell Lines

The anti-proliferative effects of BKM120 have been evaluated across a broad panel of cancer cell lines with varying genetic backgrounds.

| Cell Line | Cancer Type | PI3K Pathway Status | GI50 (nM) |

| A2780 | Ovarian | PTEN null | 100 - 700 |

| U87MG | Glioblastoma | PTEN null | 100 - 700 |

| MCF7 | Breast | PIK3CA mutant | 100 - 700 |

| DU145 | Prostate | PTEN mutant | 100 - 700 |

| SW480 | Colorectal | PIK3CA wild-type | ~1500 |

| A549 | Lung | PIK3CA wild-type | ~2100 |

Table 2: Growth inhibition (GI50) values for BKM120 in a selection of human cancer cell lines with defined PI3K pathway mutations.[2][5] Note that cell lines with PI3K pathway alterations (mutant PIK3CA or PTEN loss) generally show higher sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of BKM120 on cancer cells.

Cell Proliferation Assay (MTT Assay)

This protocol measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

BKM120

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

-

Inhibitor Treatment: Prepare serial dilutions of BKM120 in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired time points (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

BKM120

-

Complete cell culture medium

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for a specified time (e.g., 2 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.[6]

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., anti-GAPDH).

Visualizations

Signaling Pathway Diagram

Caption: The canonical PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating PI3K pathway mutations.

Logical Relationship Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

PI3K-IN-22: A Technical Guide to a Dual mTORC1/2 and PI3K Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-22 is a potent and selective chemical probe targeting both the p110α isoform of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). As critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases, the dual inhibition of PI3K and mTOR presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of PI3K-IN-22, its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization, serving as a comprehensive resource for researchers in drug discovery and chemical biology.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] PI3K-IN-22 exerts its function by competitively binding to the ATP-binding site of both PI3Kα and mTOR, thereby inhibiting their kinase activity. This dual inhibition leads to a comprehensive blockade of the pathway, both upstream and downstream of the key signaling node, AKT. By inhibiting PI3Kα, PI3K-IN-22 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of AKT.[4] Concurrently, its inhibition of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) disrupts the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-BP1, which are essential for protein synthesis and cell growth, and also prevents the mTORC2-mediated feedback activation of AKT.[5]

dot graph "PI3K_AKT_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; PI3KIN22 [label="PI3K-IN-22", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> AKT [label="Activates"]; mTORC2 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits", arrowhead=tee]; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee]; PI3KIN22 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; PI3KIN22 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; PI3KIN22 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } PI3K/AKT/mTOR Signaling Pathway and PI3K-IN-22 Inhibition.

Data Presentation

Biochemical Potency

The following table summarizes the in vitro inhibitory potency of PI3K-IN-22 against PI3Kα and mTOR.

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Kinase Selectivity Profile

While a comprehensive kinome-wide selectivity panel for PI3K-IN-22 is not publicly available, data from similar dual PI3K/mTOR inhibitors suggest a high degree of selectivity for Class I PI3K isoforms and mTOR over other kinases. The table below provides representative IC50 values for other dual PI3K/mTOR inhibitors against the Class I PI3K isoforms to illustrate the expected selectivity profile.

| Kinase | GDC-0980 IC50 (nM) | PI-103 IC50 (nM) |

| PI3Kα | 5 | 2 |

| PI3Kβ | 27 | 3 |

| PI3Kγ | 7 | 8 |

| PI3Kδ | 6 | 15 |

| mTOR | 17 | 20 |

This table provides data for representative dual PI3K/mTOR inhibitors to infer the likely selectivity profile of PI3K-IN-22.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro potency of PI3K-IN-22 against PI3K and mTOR kinases using a fluorescence-based assay.

Materials:

-

Recombinant human PI3Kα/p85α and mTOR kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., PIP2 for PI3K; purified, inactive S6K for mTOR)

-

PI3K-IN-22

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of PI3K-IN-22 in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted PI3K-IN-22 or DMSO (vehicle control).

-

Add 2.5 µL of a 2x kinase/substrate solution (containing the respective kinase and its substrate in kinase buffer) to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase buffer). The final ATP concentration should be at the Km for each respective kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of PI3K-IN-22 and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol outlines the steps to assess the inhibition of the PI3K/AKT/mTOR pathway in cells treated with PI3K-IN-22.

Materials:

-

Cancer cell line of interest (e.g., MCF7, PC3)

-

Cell culture medium and supplements

-

PI3K-IN-22

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of PI3K-IN-22 or DMSO for the desired time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the direct binding of PI3K-IN-22 to its target proteins (PI3K and mTOR) in a cellular context.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

PI3K-IN-22

-

DMSO (vehicle control)

-

PBS supplemented with protease inhibitors

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blotting materials (as described above)

Procedure:

-

Treat cultured cells with PI3K-IN-22 or DMSO for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction from the precipitated protein by centrifugation at high speed.

-

Collect the supernatant and analyze the levels of soluble PI3K and mTOR by Western blotting as described above.

-

An increase in the thermal stability of the target protein in the presence of PI3K-IN-22 (i.e., more soluble protein at higher temperatures) indicates direct target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a dual PI3K/mTOR inhibitor like PI3K-IN-22.

Conclusion

PI3K-IN-22 is a valuable chemical probe for investigating the biological roles of the PI3K/AKT/mTOR signaling pathway. Its dual inhibitory action against PI3Kα and mTOR provides a powerful tool for dissecting the complex interplay within this critical cellular cascade. The data and protocols presented in this guide offer a comprehensive framework for researchers to effectively utilize and characterize PI3K-IN-22 in their studies, ultimately contributing to a deeper understanding of PI3K/mTOR signaling in health and disease and facilitating the development of novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Systematic screening identifies dual PI3K and mTOR inhibition as a conserved therapeutic vulnerability in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

Understanding PI3K Isoform Selectivity: A Technical Guide Featuring Alpelisib (BYL719)

Disclaimer: Initial searches for the specific inhibitor "PI3K-IN-22" did not yield publicly available data regarding its isoform selectivity or associated experimental protocols. To fulfill the request for an in-depth technical guide, this document utilizes the well-characterized, isoform-selective PI3K inhibitor Alpelisib (BYL719) as a representative example. The principles and methodologies described are broadly applicable to the study of other PI3K inhibitors.

This guide provides a comprehensive overview of the methodologies used to determine the selectivity of PI3K inhibitors for different isoforms, with a focus on Alpelisib, a potent and selective inhibitor of the PI3K alpha (PI3Kα) isoform.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and oncology.

The PI3K Signaling Pathway and Isoform Diversity

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.

The PI3K family is divided into three classes (I, II, and III). Class I PI3Ks are the most implicated in cancer and are further subdivided into Class IA (PI3Kα, PI3Kβ, and PI3Kδ) and Class IB (PI3Kγ). These isoforms have distinct tissue distributions and non-redundant physiological roles, which underscores the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy and minimize off-target effects.[5]

Alpelisib (BYL719) Isoform Selectivity

Alpelisib is an orally bioavailable small molecule inhibitor that selectively targets the p110α isoform of PI3K.[2][3] This selectivity is particularly relevant for the treatment of tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[2]

Table 1: In Vitro Biochemical Potency of Alpelisib against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 4.6 - 5 |

| p110β | 1156 |

| p110γ | 250 |

| p110δ | 290 |

Data compiled from publicly available sources.[1][2] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of PI3K inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based assays.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on purified kinase enzymes. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a lipid substrate.[6] Alternatively, fluorescence-based assays that measure ADP production have become widely used due to their high-throughput compatibility and avoidance of radioactivity.[7][8]

Protocol: In Vitro PI3K Kinase Activity Assay (Luminescence-based)

This protocol is a generalized procedure based on commercially available kits, such as the ADP-Glo™ Kinase Assay.[8]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[8]

-

Prepare a stock solution of the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) in the reaction buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., Alpelisib) and control compounds in the reaction buffer.

-

Dilute the purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) to the desired concentration in the reaction buffer containing the lipid substrate.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor solution or vehicle control.[8]

-

Add the enzyme/lipid substrate mixture to each well.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each isoform if determining Ki values.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8]

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Reagent). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[8]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Cell-Based Assays

Cellular assays are crucial for confirming that the inhibitor can engage its target in a physiological context and exert a biological effect. A common method is to measure the phosphorylation of downstream effectors of the PI3K pathway, such as AKT.[9]

Protocol: Western Blotting for Phospho-AKT (p-AKT) Inhibition

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., one with a known PIK3CA mutation for testing Alpelisib) in appropriate media until they reach 70-80% confluency.

-

Optionally, serum-starve the cells for a few hours to reduce basal PI3K pathway activity.

-

Pre-treat the cells with a serial dilution of the PI3K inhibitor or vehicle control for 1-2 hours.[9]

-

Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 10-20 minutes) to activate the PI3K pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-AKT.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.

-

Calculate the ratio of p-AKT to total AKT for each treatment condition.

-

Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50 value.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. promega.es [promega.es]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for a Representative PI3K Inhibitor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a representative pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, referred to herein as PI3K-IN-22, in a cell culture setting. The methodologies described are fundamental for evaluating the efficacy and mechanism of action of PI3K pathway inhibitors in cancer research and drug discovery.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies.[3][4][5] Small molecule inhibitors targeting the PI3K pathway have shown promise in preclinical and clinical settings by effectively impeding the proliferation of cancer cells.[2] PI3K-IN-22 is a representative small molecule inhibitor designed to target this pathway. These notes provide protocols for assessing its impact on cancer cell lines.

Mechanism of Action

PI3K is a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or RAS, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3][6] Activated AKT, in turn, modulates a plethora of substrates to promote cell survival, growth, and proliferation, in part through the activation of the mammalian target of rapamycin (mTOR).[7][8] PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and subsequent downstream signaling.

Data Presentation

The following table summarizes typical quantitative data obtained from experiments using a representative PI3K inhibitor on various cancer cell lines. This data is illustrative and will vary depending on the specific cell line and experimental conditions.

| Parameter | Cell Line | Representative PI3K Inhibitor | Value |

| IC50 (72h) | A549 (Lung Cancer) | BKM120 | 2.1 µM[2] |

| MCF-7 (Breast Cancer) | BKM120 | 1.8 µM[2] | |

| SW480 (Colorectal Cancer) | BKM120 | 1.5 µM[2] | |

| Cell Proliferation Inhibition (48h at 2x IC50) | SW480 | BKM120 | ~65%[2] |

| Cell Cycle Arrest | SW480 | BKM120 | G2/M phase arrest[2] |

Mandatory Visualization

Caption: The PI3K/AKT/mTOR Signaling Pathway and Inhibition by PI3K-IN-22.

Experimental Protocols

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol measures cell viability and proliferation based on metabolic activity.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

PI3K-IN-22

-

MTT solution or CellTiter-Glo® reagent

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Inhibitor Treatment: Prepare serial dilutions of PI3K-IN-22 in complete medium. Remove the existing medium and add 100 µL of the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).[2]

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Signal Development:

-

For MTT: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

-

For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate for 10 minutes to stabilize the luminescent signal.[9]

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.[2][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Caption: Workflow for a Cell Proliferation Assay.

Western Blot for Phospho-Akt (Ser473)

This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

PI3K-IN-22

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PI3K-IN-22 for a specified time (e.g., 1-2 hours).[9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and run 20-50 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.[9]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the bands using an imaging system.[9]

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.[9]

-

Data Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of PI3K-IN-22 on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

PI3K-IN-22

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-